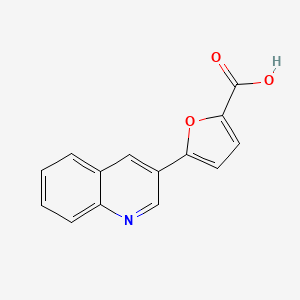

5-(3-Quinolinyl)-2-furoic acid

Description

5-(3-Quinolinyl)-2-furoic acid is a heterocyclic compound featuring a quinoline ring substituted at the 3-position with a furoic acid moiety (2-furoic acid). Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula |

C14H9NO3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

5-quinolin-3-ylfuran-2-carboxylic acid |

InChI |

InChI=1S/C14H9NO3/c16-14(17)13-6-5-12(18-13)10-7-9-3-1-2-4-11(9)15-8-10/h1-8H,(H,16,17) |

InChI Key |

RBYPXFVNNRNBQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(O3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Quinolinyl)-2-furoic acid typically involves the reaction of 3-quinolinecarboxylic acid with furan-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the quinoline and furan rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Quinolinyl)-2-furoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties .

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, 5-(3-Quinolinyl)-2-furoic acid is used in the development of advanced materials, including polymers and coatings with enhanced properties .

Mechanism of Action

The mechanism of action of 5-(3-Quinolinyl)-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can bind to DNA and proteins, affecting their function and leading to various biological effects. The furan ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of 5-(3-quinolinyl)-2-furoic acid include:

Key Observations :

- Substituent Effects: Chlorine or trifluoromethyl groups (e.g., 6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid) increase lipophilicity and metabolic stability. Aryl groups (e.g., biphenyl or naphthoyl) enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets.

- Biological Activity: Quinoline-furan hybrids exhibit antimicrobial properties, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus. TOFA, a furoic acid derivative, suppresses DNA replication in tumor cells by inhibiting FAS.

Comparison :

- Efficiency: Multicomponent reactions offer atom economy (up to 85% yield), whereas condensation methods require stringent anhydrous conditions.

- Versatility: Substituents on the quinoline (e.g., Cl, OCH₃) and furan (e.g., aryl, alkyl) can be tailored using these methods.

Physicochemical Properties

Notes:

Mechanistic Insights :

- The quinoline ring intercalates with DNA or enzyme active sites, while the furoic acid group participates in hydrogen bonding.

- Long alkyl chains (e.g., TOFA) enhance membrane permeability and FAS binding.

Q & A

Q. What are the established synthetic routes for 5-(3-Quinolinyl)-2-furoic acid, and how do reaction conditions influence yield?

Q. How can researchers characterize the purity and structural identity of this compound?

Standard characterization techniques include:

- NMR spectroscopy :

-

¹H NMR : Peaks at δ 8.5–9.0 ppm (quinoline protons) and δ 6.5–7.5 ppm (furan protons).

-

¹³C NMR : Carboxylic acid carbonyl signal at ~170 ppm, with quinoline carbons between 120–150 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₄H₉NO₃: 239.0582 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting point : Compare experimental values (e.g., 233–237°C) to literature data to detect impurities .

Validation : Cross-reference with synthetic intermediates (e.g., quinoline and furoic acid precursors) to rule out contamination .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?

While direct studies on this compound are limited, structural analogs like TOFA (5-(tetradecyloxy)-2-furoic acid) provide insights:

- Acetyl-CoA carboxylase (ACC) inhibition : TOFA blocks fatty acid synthesis by binding to the biotin carboxylase domain of ACC, reducing malonyl-CoA levels. Similar mechanisms may apply to this compound, given its carboxylic acid group and aromatic moieties .

- Cathepsin K modulation : 2-Furoic acid derivatives inhibit osteoclast-mediated bone resorption by targeting cysteine proteases. Molecular docking studies suggest the quinolinyl group may enhance binding affinity to catalytic sites .

Experimental validation :

Q. How do microbial systems metabolize this compound, and what are the implications for environmental persistence?

Pseudomonas and Cupriavidus species degrade furoic acid derivatives via:

- Initial oxidative cleavage : Dioxygenases convert the furan ring to 2-ketoglutaric acid, with the quinolinyl group undergoing hydroxylation .

- Pathway engineering : Heterologous expression of fdc (furan dicarboxylase) genes in E. coli enables degradation studies under controlled conditions .

Analytical methods :

Q. What experimental strategies resolve contradictions in reported biological activities of furoic acid derivatives?

Discrepancies in bioactivity data (e.g., hypolipidemic vs. pro-apoptotic effects) may arise from:

- Cell-type specificity : Test compounds in multiple cell lines (e.g., HepG2 for lipid metabolism, A549 for apoptosis) .

- Concentration gradients : Use dose-response curves (0.1–100 µM) to identify threshold effects.

- Control experiments : Compare with structurally similar inactive analogs (e.g., methyl ester derivatives) to confirm target engagement .

Q. Data Contradictions and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.